molecular formula C12H14N2 B13843980 5-ethyl-3-(4-methylphenyl)-1H-pyrazole

5-ethyl-3-(4-methylphenyl)-1H-pyrazole

Katalognummer: B13843980
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: AFEYBGOILZPPAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-ethyl-3-(4-methylphenyl)-1H-pyrazole: is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This specific compound features an ethyl group at the 5-position and a 4-methylphenyl group at the 3-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-3-(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of 4-methylacetophenone with ethylhydrazine under acidic conditions to form the desired pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aromatic ring or the pyrazole ring, leading to hydrogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of 5-ethyl-3-(4-methylphenyl)pyrazole-4-carboxylic acid.

    Reduction: Formation of 5-ethyl-3-(4-methylcyclohexyl)-1H-pyrazole.

    Substitution: Formation of 5-ethyl-3-(4-halophenyl)-1H-pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: In biological research, 5-ethyl-3-(4-methylphenyl)-1H-pyrazole is studied for its potential as an enzyme inhibitor, receptor modulator, or as a ligand in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Wirkmechanismus

The mechanism of action of 5-ethyl-3-(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    3-(4-methylphenyl)-1H-pyrazole: Lacks the ethyl group at the 5-position.

    5-ethyl-1H-pyrazole: Lacks the 4-methylphenyl group at the 3-position.

    3-(4-chlorophenyl)-1H-pyrazole: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness: 5-ethyl-3-(4-methylphenyl)-1H-pyrazole is unique due to the presence of both the ethyl group and the 4-methylphenyl group, which can influence its chemical reactivity, biological activity, and physical properties. This combination of substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.

Eigenschaften

Molekularformel

C12H14N2

Molekulargewicht

186.25 g/mol

IUPAC-Name

5-ethyl-3-(4-methylphenyl)-1H-pyrazole

InChI

InChI=1S/C12H14N2/c1-3-11-8-12(14-13-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,14)

InChI-Schlüssel

AFEYBGOILZPPAG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=NN1)C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.